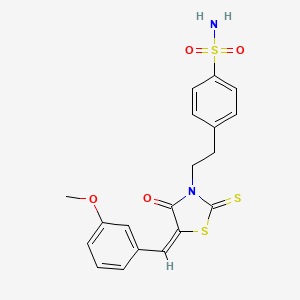

(E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-[2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S3/c1-25-15-4-2-3-14(11-15)12-17-18(22)21(19(26)27-17)10-9-13-5-7-16(8-6-13)28(20,23)24/h2-8,11-12H,9-10H2,1H3,(H2,20,23,24)/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMLYTYTHFPVOR-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide, also known as a thiazolidinone derivative, exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiazolidinone ring and a benzenesulfonamide moiety. Below is the molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C19H16N2O3S2 |

| Molecular Weight | 384.5 g/mol |

| IUPAC Name | N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide |

Antimicrobial Activity

Research indicates that thiazolidinone derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, showing inhibition zones that suggest potential for treating infections caused by resistant bacteria.

Anti-inflammatory Activity

The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2. In vitro assays revealed that related thiazolidinone compounds demonstrated up to 47.1% COX-2 inhibition at a concentration of 20 μM . This suggests potential applications in managing inflammatory conditions.

Anticancer Properties

Thiazolidinones have shown promising results in cancer research. A study reported that certain derivatives inhibited cancer cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest . Specifically, the compound's structure allows for interaction with cellular targets involved in tumor growth.

Case Studies

- Antimicrobial Efficacy : A comparative study of thiazolidinone derivatives demonstrated that those with methoxy substituents exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their unsubstituted counterparts.

- COX Inhibition : The synthesis and evaluation of several thiazolidinone derivatives showed that modifications to the benzene ring significantly influenced COX-2 inhibitory activity, highlighting the importance of structural features in biological efficacy .

- Cancer Cell Studies : In vitro analysis of related compounds indicated that they could induce apoptosis in human cancer cell lines, suggesting their potential as chemotherapeutic agents .

The biological activities of this compound are largely attributed to its ability to interact with specific enzymes and receptors within cells. For instance:

- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis or function, leading to cell death.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step organic reactions, typically starting with condensation of a substituted benzaldehyde (e.g., 3-methoxybenzaldehyde) with thiosemicarbazide to form a thiosemicarbazone intermediate. Cyclization with chloroacetic acid under reflux conditions (DMF/acetic acid, 2–4 hours) yields the thiazolidinone core. Subsequent sulfonylation with benzenesulfonamide derivatives is performed in basic conditions (e.g., NaHCO₃) .

- Optimization Tips :

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature : Cyclization at 80–100°C minimizes side products .

- Catalysts : Anhydrous sodium acetate accelerates imine formation .

Q. How can structural characterization be reliably performed for this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the (E)-configuration of the benzylidene group and sulfonamide linkage (e.g., 7.8–8.2 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 491.1) .

- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 1150 cm⁻¹ (S=O) confirm functional groups .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Antimicrobial Testing : Disk diffusion assays against S. aureus and E. coli (concentration range: 10–100 µg/mL) .

- Anti-inflammatory Screening : Inhibition of COX-2 enzyme via ELISA (IC₅₀ comparison with celecoxib) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Substituent Variation : Modify the benzylidene (e.g., 4-ethoxy vs. 3-methoxy) and sulfonamide groups to assess impact on bioactivity. For example:

| Substituent Position | Observed Activity | Reference |

|---|---|---|

| 3-Methoxy (parent) | Moderate COX-2 inhibition (IC₅₀: 12 µM) | |

| 4-Ethoxy | Enhanced solubility but reduced potency |

- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity with target enzymes (e.g., COX-2) .

Q. How should conflicting data on biological activity be resolved?

- Case Example : Discrepancies in antimicrobial activity (e.g., reports IC₅₀ of 8 µM against S. aureus, while notes 25 µM).

- Resolution Strategies :

- Standardize Assays : Use identical bacterial strains and growth media.

- Purity Verification : HPLC (>95% purity) to rule out impurity-driven variability .

- Structural Confirmation : Re-analyze stereochemistry (E/Z isomerism) via NOESY NMR .

Q. What strategies are effective for improving metabolic stability in vivo?

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

- Cytochrome P450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

- Formulation : Nanoencapsulation (liposomes or PLGA nanoparticles) to reduce hepatic clearance .

Methodological Challenges & Solutions

Q. How can low yields during sulfonylation be addressed?

- Issue : Competing side reactions (e.g., sulfonamide hydrolysis).

- Solutions :

- Use anhydrous conditions (molecular sieves) .

- Optimize stoichiometry (1:1.2 molar ratio of thiazolidinone to sulfonyl chloride) .

Q. What analytical techniques resolve overlapping peaks in NMR spectra?

- 2D NMR : HSQC and HMBC to distinguish aromatic proton environments .

- Deuterated Solvents : DMSO-d₆ for better dispersion of signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.